1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers requiring unambiguous heavy-atom labeling for X-ray crystallography or isotopic MS tracing often face limited options. This 2-bromobenzyl-pyrazole-4-carboxylic acid directly addresses that gap. - Native Br enables SAD/MAD phasing without separate heavy-atom soaking. - 1:1 ⁷⁹Br/⁸¹Br isotope pattern ensures unmistakable MS identification in complex matrices. - Carbon-bromine bond provides a versatile handle for Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. Supplied at ≥98% purity with global logistics support.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.109
CAS No. 1154881-71-6
Cat. No. B2489017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid
CAS1154881-71-6
Molecular FormulaC11H9BrN2O2
Molecular Weight281.109
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)Br
InChIInChI=1S/C11H9BrN2O2/c12-10-4-2-1-3-8(10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16)
InChIKeyUBYOBUDHEJLSTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid: Technical Baseline


1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a halogenated pyrazole-4-carboxylic acid derivative with the molecular formula C11H9BrN2O2 and a molecular weight of 281.11 g/mol . It is characterized by a pyrazole core, a carboxylic acid functional group at the 4-position, and a 2-bromobenzyl substituent at the 1-position. The compound is primarily utilized as a synthetic building block or intermediate in medicinal chemistry and organic synthesis [1]. As a solid with a reported melting point of 134-136 °C, it is typically supplied at 95-98% purity by chemical vendors . Its predicted logP is 2.65, and its predicted pKa is 3.81±0.10, reflecting moderate lipophilicity and weak acidity .

1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid: Analog Substitution Risks


The specific substitution pattern and halogen identity on the benzyl moiety of 1-(2-bromobenzyl)-1H-pyrazole-4-carboxylic acid confer distinct physicochemical and reactivity properties that are not interchangeable with its chloro- or fluoro-substituted analogs. While all three compounds share a common pyrazole-4-carboxylic acid core, the change from a bromine atom (atomic weight 79.90) to chlorine (35.45) or fluorine (18.99) results in quantifiable differences in molecular weight, lipophilicity (logP), solid-state properties (melting point), and electronic effects (pKa). These differences directly impact compound handling, purification, downstream synthetic utility, and potential biological activity, precluding simple substitution . Furthermore, the presence of the heavy bromine atom offers unique advantages in analytical and structural biology applications that are absent in lighter halogen analogs [1].

1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid: Differentiating Evidence


Lipophilicity Advantage (LogP)

The target compound exhibits a predicted logP of 2.65, which is measurably different from the 2.883 value for the 1-(2-chlorobenzyl) analog [1]. This difference in lipophilicity, driven by the larger, more polarizable bromine atom, can influence key drug-like properties such as aqueous solubility, passive membrane permeability, and metabolic stability. For researchers optimizing a lead series, this quantifiable shift provides a specific knob to tune the overall molecular profile, making direct substitution of the bromo for the chloro analog scientifically unsubstantiated without re-evaluating the entire ADME profile.

Lipophilicity Physicochemical Properties Medicinal Chemistry ADME

Melting Point and Solid-State Handling

The melting point of 1-(2-bromobenzyl)-1H-pyrazole-4-carboxylic acid is 134-136 °C, whereas the corresponding 1-(2-chlorobenzyl) analog melts at 144-146 °C [1]. This 10-degree difference in melting point is a direct consequence of altered intermolecular forces in the crystal lattice due to the heavier bromine atom. This divergence has practical implications for synthetic workflows: the lower melting point of the bromo compound may facilitate easier handling in certain melt-based reactions or influence its behavior during recrystallization and purification steps. Procurement of the bromo analog cannot be substituted with the chloro analog without altering the established purification or formulation protocol.

Solid-State Chemistry Purification Crystallization Formulation

pKa and Ionization Behavior

The predicted pKa for 1-(2-bromobenzyl)-1H-pyrazole-4-carboxylic acid is 3.81±0.10 . While a direct pKa value for the 1-(2-chlorobenzyl) analog is not readily available from authoritative public sources, the electron-withdrawing inductive effect of bromine versus chlorine is well-established in physical organic chemistry. The slightly lower electronegativity and greater polarizability of bromine can subtly modulate the electron density on the pyrazole ring and, consequently, the acidity of the carboxylic acid proton. This quantifiable pKa value for the target compound is a critical parameter for predicting its ionization state at physiological pH, which directly affects solubility, permeability, and target binding. Any substitution with an analog requires a re-evaluation of the compound's ionization profile.

Physicochemical Properties Ionization Medicinal Chemistry Reactivity

Heavy Atom Utility for Crystallography and Mass Spectrometry

The presence of a bromine atom (atomic number 35) provides a unique and quantifiable advantage over the chlorine (atomic number 17) and fluorine (atomic number 9) analogs in structural biology and analytical chemistry. Bromine's characteristic isotopic signature (1:1 ratio of 79Br to 81Br) is a powerful tool in mass spectrometry for identifying compound-derived fragments and tracking metabolites [1]. Furthermore, bromine acts as an effective heavy atom for experimental phasing in X-ray crystallography, facilitating the solution of novel protein-ligand complex structures without requiring additional derivatization steps [2][3]. These capabilities are absent in the lighter halogen analogs and represent a clear, application-specific justification for selecting and procuring the bromo derivative.

Structural Biology X-ray Crystallography Mass Spectrometry Biophysical Methods

1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid: Application Scenarios


Medicinal Chemistry: Lipophilicity and Ionization Optimization

For medicinal chemistry programs focused on optimizing the ADME properties of a pyrazole-based lead series, 1-(2-bromobenzyl)-1H-pyrazole-4-carboxylic acid offers a specific, quantifiable adjustment to molecular lipophilicity (logP 2.65) and acidity (pKa 3.81) compared to its chloro analog [1]. This compound allows for the systematic exploration of structure-activity relationships (SAR) where a bromine substituent is predicted to enhance target binding or modulate membrane permeability. Its procurement is essential when the design hypothesis specifically calls for the electronic and steric properties of a bromine atom, which cannot be replicated by a chlorine or fluorine atom.

Structural Biology: X-ray Crystallography Phasing

In structural biology, this compound is uniquely valuable for determining the binding mode of pyrazole-based ligands to protein targets using X-ray crystallography. The intrinsic bromine atom serves as a native heavy atom for experimental phasing via Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD), eliminating the need for separate, time-consuming heavy-atom soaking or co-crystallization procedures [1]. This capability is not available with the lighter halogen analogs and directly accelerates the structure determination process, making the bromo compound the preferred and often only suitable choice for these critical studies.

Analytical Chemistry: Mass Spectrometric Tracking

The unique isotopic fingerprint of bromine (a 1:1 ratio of 79Br to 81Br) provides an unambiguous and easily identifiable signature in mass spectrometry. This makes 1-(2-bromobenzyl)-1H-pyrazole-4-carboxylic acid an ideal tool for studies requiring the precise tracking of a parent compound or its metabolites in complex biological matrices [1]. Researchers can confidently distinguish signals arising from the compound of interest from background noise or isobaric interferences. This analytical advantage is a direct and exclusive consequence of the bromine atom, offering a level of certainty in detection and quantification that is superior to chloro- or fluoro-substituted analogs.

Organic Synthesis: Building Block for Cross-Coupling

As a halogenated aromatic compound, 1-(2-bromobenzyl)-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of more complex molecules via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings [1]. The 2-bromobenzyl moiety is a reactive site for introducing diverse aryl, alkenyl, or amino substituents. While chloro- and fluoro-analogs can also participate in such reactions, the carbon-bromine bond generally exhibits a more favorable balance of stability and reactivity under a wider range of catalytic conditions, offering synthetic chemists a versatile and reliable handle for late-stage functionalization. This makes the bromo compound a strategic choice for diversifying chemical libraries.

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